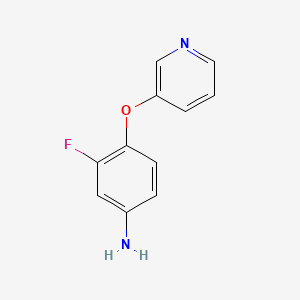

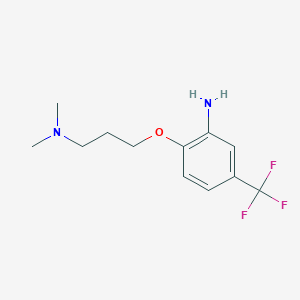

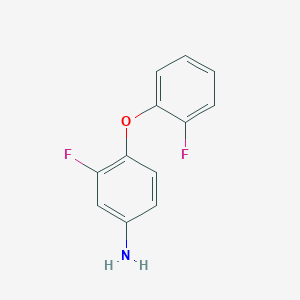

![molecular formula C14H22N2O B1328384 2-Methyl-4-[2-(1-piperidinyl)ethoxy]phenylamine CAS No. 925920-77-0](/img/structure/B1328384.png)

2-Methyl-4-[2-(1-piperidinyl)ethoxy]phenylamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound 2-Methyl-4-[2-(1-piperidinyl)ethoxy]phenylamine is a piperidine analogue, which is a class of compounds known for their interactions with monoamine transporters such as the dopamine transporter (DAT), norepinephrine transporter, and serotonin transporter (SERT). These transporters are significant in the regulation of neurotransmitters, which are critical for brain function. Piperidine analogues are often studied for their potential therapeutic applications in neurological disorders, including drug abuse, depression, and attention deficit hyperactivity disorder (ADHD) .

Synthesis Analysis

Scientific Research Applications

Analytical Profiling in Forensic Toxicology

Research has characterized compounds structurally related to 2-Methyl-4-[2-(1-piperidinyl)ethoxy]phenylamine using various analytical techniques. This includes the use of gas chromatography, nuclear magnetic resonance spectroscopy, and liquid chromatography for qualitative and quantitative analysis in biological matrices, highlighting its relevance in forensic toxicology (De Paoli et al., 2013).

Dopamine Receptor Affinity

Another study discovered substituted 4-aminopiperidine compounds, similar in structure to 2-Methyl-4-[2-(1-piperidinyl)ethoxy]phenylamine, demonstrating high affinity and selectivity for the human dopamine D4 receptor. This indicates potential application in neurological research, particularly in exploring dopaminergic pathways (Schlachter et al., 1997).

Brain-Specific Delivery of Radiopharmaceuticals

Research into the brain-specific delivery of radiopharmaceuticals has involved compounds like 2-Methyl-4-[2-(1-piperidinyl)ethoxy]phenylamine. Studies have shown that certain dihydropyridine-coupled phenylamines can effectively cross the blood-brain barrier, suggesting their use in cerebral blood perfusion measurement (Tedjamulia et al., 1985).

Potential in Drug Design for Neurological Disorders

A study on dopamine transporter-specific ligands indicates that compounds structurally related to 2-Methyl-4-[2-(1-piperidinyl)ethoxy]phenylamine exhibit high potency and selectivity for the dopamine transporter. This implies their potential in developing pharmacotherapy for neurological disorders like cocaine dependence (Dutta et al., 1998).

Beta-3 Adrenergic Receptor Agonism

Novel (4-piperidin-1-yl)-phenyl sulfonamides, with structural similarities to 2-Methyl-4-[2-(1-piperidinyl)ethoxy]phenylamine, have shown potent full agonism at the human beta(3)-adrenergic receptor. This reveals potential applications in metabolic regulation and obesity treatment (Hu et al., 2001).

Selective Estrogen Receptor Modulator Development

Research into Selective Estrogen Receptor Modulators (SERMs) has involved the use of compounds including 1-((4-(2-(dialkylamino)ethoxy)phenyl)(2-hydroxynaphthalen-1-yl)methyl)piperidin-4-ols, which are structurally related to 2-Methyl-4-[2-(1-piperidinyl)ethoxy]phenylamine. This demonstrates potential applications in cancer therapy, specifically in targeting estrogen receptors (Yadav et al., 2011).

Safety and Hazards

properties

IUPAC Name |

2-methyl-4-(2-piperidin-1-ylethoxy)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O/c1-12-11-13(5-6-14(12)15)17-10-9-16-7-3-2-4-8-16/h5-6,11H,2-4,7-10,15H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEAXHNYDRAPDOU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OCCN2CCCCC2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-4-[2-(1-piperidinyl)ethoxy]phenylamine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

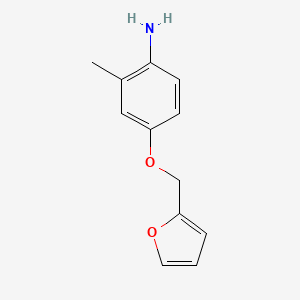

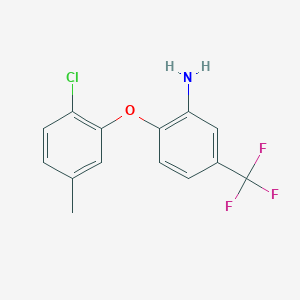

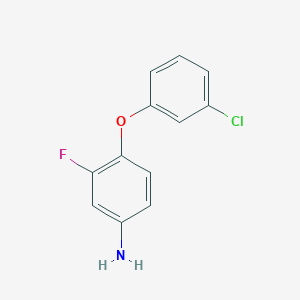

![2-[4-(Tert-butyl)phenoxy]-5-chlorophenylamine](/img/structure/B1328304.png)

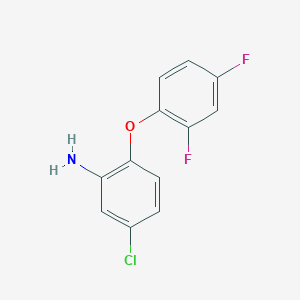

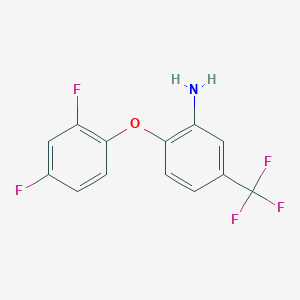

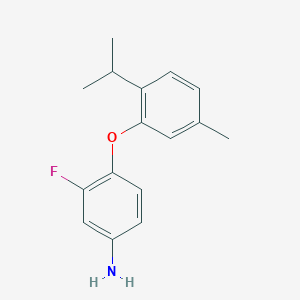

![Methyl 2-{4-[2-amino-4-(trifluoromethyl)phenoxy]-phenyl}acetate](/img/structure/B1328340.png)

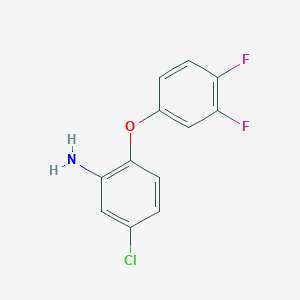

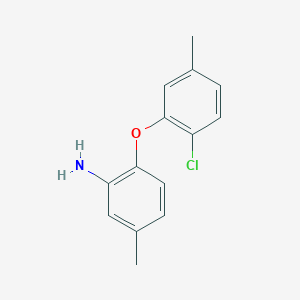

![Methyl 2-[4-(4-amino-2-fluorophenoxy)phenyl]-acetate](/img/structure/B1328373.png)